molecular formula C9H12S B14723384 Methyl 2-methylbenzyl sulfide CAS No. 5925-79-1

Methyl 2-methylbenzyl sulfide

Cat. No.: B14723384
CAS No.: 5925-79-1
M. Wt: 152.26 g/mol
InChI Key: YBVQXWLUJTZFON-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzyl sulfide is an organic compound with the molecular formula C9H12S. It is a sulfide derivative where a methyl group is attached to the benzyl position of a toluene molecule. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylbenzyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with sodium methylthiolate in an organic solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to facilitate the formation of the sulfide bond under milder conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylbenzyl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Substitution: The benzyl position is reactive towards nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which methyl 2-methylbenzyl sulfide exerts its effects involves its interaction with various molecular targets. In biological systems, it may participate in sulfur transfer reactions and interact with enzymes involved in sulfur metabolism. The compound’s reactivity towards oxidation and substitution reactions also underpins its chemical behavior and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylbenzyl sulfide is unique due to the presence of the methyl group at the benzyl position, which influences its reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

5925-79-1

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

1-methyl-2-(methylsulfanylmethyl)benzene

InChI

InChI=1S/C9H12S/c1-8-5-3-4-6-9(8)7-10-2/h3-6H,7H2,1-2H3

InChI Key

YBVQXWLUJTZFON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC

Origin of Product

United States

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